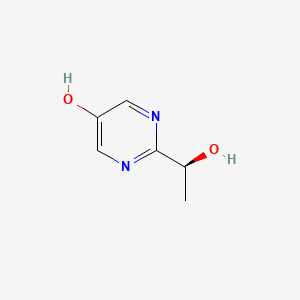

(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL

Description

(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL is a pyrimidine derivative featuring a hydroxyl group at position 5 and a chiral 1-hydroxyethyl substituent at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The stereochemistry of the 1-hydroxyethyl group (denoted by the (+)-enantiomer) may influence its pharmacological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

2-[(1S)-1-hydroxyethyl]pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-4,9-10H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOXGALQDHZEW-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=N1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-chloro-5-hydroxypyrimidine as a starting material, which undergoes nucleophilic substitution with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

Oxidation: Formation of 2-(1-oxoethyl)-pyrimidin-5-OL.

Reduction: Formation of 2-(1-hydroxyethyl)-dihydropyrimidin-5-OL.

Substitution: Formation of 2-(1-haloethyl)-pyrimidin-5-OL or 2-(1-aminoethyl)-pyrimidin-5-OL.

Scientific Research Applications

(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrimidine Chemistry

Pyrimidine derivatives with substituted ethylamine or hydroxyethyl groups are common in drug discovery. For example:

- 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (): These compounds feature a pyrimidine core linked to a pyrrolidinone moiety. Unlike (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL, they lack a hydroxyl group at position 5 but include carboxamide side chains, enhancing their solubility and bioavailability. Synthesis involves parallel solution-phase approaches with yields >80% .

- 2-[2-(1-Hydroxy-ethyl)-phenylimino-methyl]-6-methoxy-phenol (): This ligand forms tetranuclear Cu(II) complexes, highlighting the role of hydroxyethyl groups in coordinating metal ions. The absence of a pyrimidine ring distinguishes it from the target compound but underscores the versatility of hydroxyethyl substituents in stabilizing metal complexes .

Functional Group Impact on Physicochemical Properties

- Hydroxyl Group at Position 5: Enhances hydrogen-bonding capacity compared to 2-(1'-Hydroxy-ethyl)-7-(2-hydroxy-3-isopropyl-aminopropoxy)-benzofuran (), a benzofuran metabolite with a hydroxyethyl group.

- Chirality : The (+)-enantiomer may exhibit distinct pharmacokinetic profiles compared to racemic analogs like Formoterol-related compound G (), where stereochemistry influences receptor selectivity and metabolic stability .

Biological Activity

(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by hydroxyethyl and hydroxyl groups, plays a crucial role in its interaction with biological targets, influencing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound includes a pyrimidine ring substituted with hydroxyethyl and hydroxyl groups. These functional groups are essential for the compound's biological activity as they facilitate binding to active sites on enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacteria and fungi, likely due to its structural features that enhance membrane permeability.

- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, comparable to established anti-inflammatory drugs.

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating notable inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

These results suggest that the compound could be developed as a novel antimicrobial agent.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using carrageenan-induced paw edema models. The compound demonstrated significant inhibition of inflammation:

| Compound | Inhibition (%) | Comparison Drug (Indomethacin) |

|---|---|---|

| This compound | 43.17% at 4h | 47.72% |

| This compound | 31.10% at 5h | 42.22% |

These findings indicate that the compound may serve as a promising candidate for treating inflammatory conditions.

3. Anticancer Activity

Some studies have explored the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays against various cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8.43 |

| HepG2 (Liver) | 6.91 |

| A549 (Lung) | 7.50 |

These results suggest that the compound may inhibit cancer cell proliferation effectively.

Case Studies

Several case studies have demonstrated the biological efficacy of pyrimidine derivatives similar to this compound:

- Study on Enzyme Inhibition : A recent study highlighted that pyrimidine derivatives could inhibit glycinamide ribonucleotide formyltransferase (GARFTase), leading to reduced tumor growth in animal models.

- Anti-inflammatory Effects : Compounds structurally related to this compound showed significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

- Antimicrobial Efficacy : Research indicated that similar pyrimidine compounds exhibited broad-spectrum antimicrobial activity, supporting further exploration into their therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.